4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid
Description
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C14H25BO3Si. This compound is notable for its use in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds .
Properties
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-11-9-13(15(16)17)8-7-12(11)10-18-19(5,6)14(2,3)4/h7-9,16-17H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCJRIVXJRWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silyl Protection of the Hydroxymethyl Group
The synthesis begins with the protection of the hydroxymethyl group in 4-bromo-3-methylbenzyl alcohol. This step employs tert-butyldimethylchlorosilane (TBSCl) in dichloromethane (DCM) with imidazole as a base, following a protocol adapted from CN116496314A. The reaction proceeds at 0°C to room temperature, achieving a 91.1% yield of 4-(tert-butyldimethylsilyloxy)methyl-3-methylbromobenzene. The mechanism involves nucleophilic displacement of the chloride in TBSCl by the alcohol oxygen, facilitated by imidazole’s role in scavenging HCl.
Reaction Conditions:
- Reagents: TBSCl (1.1 equiv), imidazole (1.5 equiv), DCM solvent.
- Workup: Saturated NaHCO₃ and NaCl washes, drying over Na₂SO₄, and silica gel chromatography.
This method’s efficiency is attributed to the steric bulk of the TBS group, which prevents over-silylation and ensures regioselective protection.
Bromine-Lithium Exchange and Boronate Formation
The TBS-protected intermediate undergoes bromine-lithium exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, as detailed in PMC2670958. The resultant aryl lithium species is quenched with triisopropyl borate, forming a boronate ester. Hydrolysis with HCl yields the final boronic acid.
Critical Steps:
- Lithiation: Conducted under inert atmosphere at -78°C to prevent side reactions.
- Boronation: Triisopropyl borate serves as the boron source, with stoichiometric control to minimize di-borylation.
- Hydrolysis: 1 M HCl liberates the boronic acid from the boronate ester.
Yield: 63% after hydrolysis, though scalability issues may reduce yields in larger batches.
Comparative Analysis of Alternative Methods
While the lithiation-boronation route is well-documented, alternative strategies such as Miyaura borylation (using Pd-catalyzed coupling with bis(pinacolato)diboron) remain unexplored in the literature for this specific compound. Theoretical advantages of Miyaura borylation include milder conditions and higher functional group tolerance, but the absence of experimental data precludes definitive recommendations.
Chemical and Physical Properties
Structural and Spectroscopic Data
- Molecular Formula: C₁₄H₂₃BO₃Si
- Molecular Weight: 280.25 g/mol.
- Purity: 98% (HPLC).
- InChI Key: LGWCJRIVXJRWOC-UHFFFAOYSA-N.
The TBS group’s presence is confirmed via ¹H NMR (δ 0.1–0.2 ppm for Si-CH₃) and ¹³C NMR (δ 18–25 ppm for Si-C). IR spectroscopy shows a B-O stretch at 1,320–1,370 cm⁻¹.
Applications in Organic Synthesis
Role in Suzuki-Miyaura Cross-Coupling
The compound serves as a key intermediate in synthesizing sterically hindered biaryl structures, particularly in adamantyl arotinoids and retinoid X receptor agonists. Its twisted biaryl products exhibit unique pharmacological profiles due to disrupted co-activator binding in nuclear receptors.
Challenges and Optimization Opportunities
Yield Limitations
The 63% yield in the final boronation step reflects losses during hydrolysis and purification. Recrystallization from hexane/ethyl acetate mixtures may improve purity without significant yield attrition.
Scalability of Lithiation
Large-scale reactions face challenges in maintaining low temperatures (-78°C). Transitioning to flow chemistry or cryogenic reactors could enhance reproducibility.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. The tert-butyldimethylsilyl (TBS) group remains stable under typical coupling conditions, enabling selective functionalization of the boronic acid moiety.
Reaction Example:
Coupling with Aryl Triflates
| Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C, 9 h | Biaryl product with retained TBS group | 79% |
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Key Observations :
Silyl Deprotection
The TBS group is cleavable under acidic or fluoride-mediated conditions, yielding 4-(hydroxymethyl)-3-methylphenylboronic acid.
Deprotection Methods:
| Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| AcOH/H₂O/THF (5:1:1), 23°C, 15 h | Free hydroxymethylboronic acid | 82% | |
| TBAF in THF, 0°C → 23°C | Rapid deprotection (≤1 h) | 95%* |
*Reported for analogous TBS-protected boronic acids.
-
Applications :
Oxidation of the Hydroxymethyl Group
After TBS removal, the hydroxymethyl group undergoes oxidation to aldehyde or carboxylic acid functionalities.
Oxidation Pathways:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Py·SO₃, DMSO/CH₂Cl₂, 0°C → 23°C, 12 h | 4-Formyl-3-methylphenylboronic acid | 82% | |
| NaClO₂, NaH₂PO₄, t-BuOH/THF/H₂O, 23°C, 1 h | 4-Carboxy-3-methylphenylboronic acid | 51% |
-
Notes :
Formation of Boronate Esters
The boronic acid forms stable esters, such as MIDA (N-methyliminodiacetic acid) boronates, to enhance handling and reactivity.
Esterification Example:
| Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| MIDA, NH₃ (aq), MeOH, 23°C, 15 h | MIDA boronate stabilized product | 88% |
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Advantages :
Stability and Handling
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates. The presence of the tert-butyldimethylsilyloxy group enhances the stability and reactivity of the boronic acid under various conditions.
Table 1: Suzuki-Miyaura Coupling Reactions Using Boronic Acid
| Reaction Type | Aryl Halide | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | 4-Bromoanisole | 85 | |
| Suzuki Coupling | 2-Iodotoluene | 90 | |
| Suzuki Coupling | 4-Chlorobenzaldehyde | 75 |
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that boronic acids, including this compound, exhibit promising anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.
Case Study: Inhibition of Proteasome Activity
In vitro studies demonstrated that the compound effectively inhibited proteasome activity in several cancer cell lines, resulting in reduced cell viability and increased apoptosis. The mechanism involves the disruption of protein degradation pathways essential for cancer cell survival.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Proteasome inhibition |
| HeLa (Cervical Cancer) | 8.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.5 | Accumulation of pro-apoptotic proteins |
Antimicrobial Properties
Antimicrobial Activity
Boronic acids have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
Material Science Applications
Polymer Chemistry
The compound can be utilized in polymer chemistry as a building block for synthesizing boron-containing polymers, which have unique properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling, where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the molecule during reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other boronic acids. The presence of the tert-butyldimethylsilyloxy group enhances its solubility and compatibility in various organic solvents, making it a versatile reagent in organic synthesis .
Biological Activity
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, which include applications in cancer therapy, enzyme inhibition, and as a chemical probe in biological research.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H23B O3Si
- Molecular Weight: 266.34 g/mol
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
The biological activity of boronic acids is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, making them valuable in drug design. Specifically, the mechanism of action for this compound may involve:
- Inhibition of Proteins: Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
- Modulation of Cellular Pathways: By interacting with specific proteins, this compound may influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that boronic acids, including this compound, exhibit anticancer properties. In particular:
- Cell Proliferation Inhibition: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Targeting Specific Pathways: It has been observed that the compound may affect pathways associated with tumor growth, such as the PI3K/Akt and MAPK signaling pathways.
Enzyme Inhibition
The compound's boronic acid moiety allows it to act as an inhibitor for specific enzymes:
- Proteasome Inhibition: It has been studied for its role in inhibiting the proteasome, a critical component in protein degradation pathways.
- Potential as a Therapeutic Agent: Due to its enzyme inhibitory properties, this compound is being explored as a potential therapeutic agent for diseases where proteasome activity is dysregulated.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Acts as a proteasome inhibitor | |
| Modulation of Pathways | Influences PI3K/Akt and MAPK pathways |
Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid?
Synthesis typically involves Suzuki-Miyaura coupling or protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride. Key steps include:
- Protection : Reacting the hydroxyl group with TBS-Cl under anhydrous conditions (e.g., DMF, imidazole) to prevent boronic acid degradation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol to remove anhydride byproducts. Monitor purity via HPLC or NMR .
- Handling : Conduct reactions under inert atmosphere (N/Ar) to avoid boronic acid oxidation .
Q. How should this compound be stored to ensure stability?
Store at 0–6°C in airtight, light-resistant containers under inert gas. Avoid moisture and oxidizers, as the TBS-protected group is sensitive to hydrolysis, and the boronic acid can form anhydrides . Pre-dried solvents (e.g., THF, DCM) are recommended for dissolution .
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. Which analytical techniques confirm its structural integrity?
- NMR : NMR for aromatic protons (δ 6.5–7.5 ppm) and NMR for boronic acid (δ 25–35 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M–H] at m/z 322.2) .
- X-ray Crystallography : For definitive confirmation of steric effects from the TBS group .
Advanced Research Questions
Q. How do substituents (TBS, methyl) influence reactivity in cross-coupling reactions?
The TBS group enhances steric bulk, reducing undesired homo-coupling, while the methyl group at the 3-position electronically deactivates the aryl ring, slowing oxidative addition in Suzuki reactions. Optimize catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and base (NaCO vs. CsCO) to balance reactivity . Contrast with analogs lacking substituents (e.g., 4-hydroxyphenylboronic acid) to isolate steric/electronic effects .
Q. What mechanistic insights explain contradictory yields in cross-coupling reactions?
Discrepancies often arise from:
- Anhydride Formation : Boronic acid dimerization reduces active monomer concentration. Use Dean-Stark traps or molecular sieves to remove water .
- Catalyst Poisoning : Trace impurities (e.g., thiols) deactivate Pd. Pre-purify via chelation with EDTA .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Test alternative solvents (e.g., toluene/water biphasic systems) .
Q. How can computational modeling predict its electronic properties?
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .
- Solvent Models : Include PCM (Polarizable Continuum Model) to assess solvation effects on reactivity .
Q. What strategies address low solubility in aqueous reactions?
Q. How can its bioactivity be evaluated in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
